4-Ethylphenylhydrazine hydrochloride
Overview
Description
4-Ethylphenylhydrazine hydrochloride (EPH) is an organic compound used as a reagent in a variety of laboratory experiments. It is a white crystalline solid with a melting point of 95-97°C and is soluble in water, alcohol, and ether. EPH is used in a variety of chemical syntheses, including the preparation of dyes, pharmaceuticals, and other organic compounds. It has also been used in scientific research applications such as the detection of certain enzymes and the analysis of certain metabolites.
Scientific research applications
Synthesis Processes
- Continuous-Flow Synthesis: 4-Ethylphenylhydrazine hydrochloride is involved in processes such as the continuous-flow synthesis of ethylphenylhydrazine derivatives. For example, Yu et al. (2015) described a process for synthesizing 2-ethylphenylhydrazine hydrochloride via a continuous-flow reactor, showcasing the efficiency of such methods in organic synthesis (Yu et al., 2015).
Pharmaceutical Synthesis
- Synthesis of Pharmaceutical Compounds: Compounds similar to 4-ethylphenylhydrazine hydrochloride, like phenylhydrazine hydrochloride, are used in the synthesis of various pharmaceutical compounds. For instance, Achutha et al. (2017) synthesized a compound using phenylhydrazine hydrochloride, which was characterized for its potential pharmaceutical properties (Achutha et al., 2017).
Chemical Synthesis and Structural Analysis
- Chemical Synthesis and Analysis: The compound is instrumental in chemical synthesis, including the synthesis of heterocyclic compounds and structural analyses. Chen Yong (1999) described the synthesis of o-ethylphenylhydrazine, emphasizing the importance of such compounds in complex chemical reactions (Chen Yong, 1999).
Antimicrobial and Herbicidal Activities
- Antimicrobial and Herbicidal Applications: Derivatives of phenylhydrazine hydrochloride have been evaluated for their antimicrobial and herbicidal activities. For example, Xu et al. (2008) synthesized novel pyridazine derivatives and evaluated their herbicidal activities (Xu et al., 2008).
Tumor Research
- Tumor Research: Certain phenylhydrazine hydrochloride derivatives have been used in tumor research.
Tumor Research Involving 4-Ethylphenylhydrazine Hydrochloride and Related Compounds
Tumorigenic Effects in Animal Models: Studies have explored the tumorigenic potential of phenylhydrazine hydrochloride derivatives. For example, Tóth et al. (1977) investigated the tumorigenic effect of 4-methylphenylhydrazine hydrochloride in Swiss mice, finding significant incidences of lung and blood vessel tumors following administration (Tóth, Tompa, & Patil, 1977).
Study of Tumor Induction by Hydrazine Derivatives: Research by Shimizu, Nagel, and Tóth (1974) demonstrated that ethylhydrazine hydrochloride could induce lung and blood vessel tumors in mice. This study highlighted the tumorigenic nature of this hydrazine derivative (Shimizu, Nagel, & Tóth, 1974).
Cancer Cell Line Studies and Molecular Modeling: Other studies have focused on synthesizing compounds using hydrazine derivatives and assessing their anti-tumor activities. For instance, Mohareb, Abdallah, and Abdelaziz (2014) synthesized various compounds and evaluated their inhibitory effects on cancer cell lines, highlighting the potential of these compounds in cancer therapy (Mohareb, Abdallah, & Abdelaziz, 2014).
properties
IUPAC Name |
(4-ethylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6,10H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFUKCJADFMHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375448 | |
Record name | 4-Ethylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenylhydrazine hydrochloride | |
CAS RN |
53661-18-0 | |
Record name | 4-Ethylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethylphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.